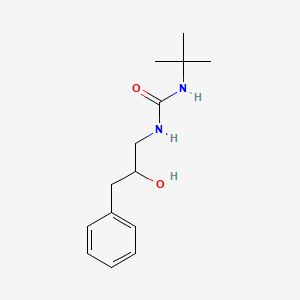

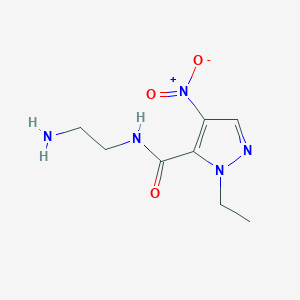

1-(叔丁基)-3-(2-羟基-3-苯基丙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(Tert-butyl)-3-(2-hydroxy-3-phenylpropyl)urea" is a urea derivative that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the behavior of urea derivatives in various contexts. For instance, the influence of urea on tert-butyl alcohol (TBA) aggregation in aqueous solutions is studied using molecular dynamics simulations, which could be relevant to understanding the behavior of similar tert-butyl-containing urea compounds in solution .

Synthesis Analysis

The synthesis of urea derivatives can involve various strategies, including the use of urea as a leaving group. For example, the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from 5-(tert-butyl)perhydro-1,3,5-triazin-2-one with urea acting as the leaving group is reported with a yield of 45% . This suggests that similar methodologies could potentially be applied to synthesize the compound , although the specific details would depend on the desired substitution pattern and functional groups present.

Molecular Structure Analysis

The molecular structure of urea derivatives can significantly influence their physical and chemical properties. For instance, the presence of tert-butyl groups can affect the steric hindrance and electronic properties of the molecule. In the context of the provided papers, the synthesis of 1,3-disubstituted ureas and phenyl N-substituted carbamates is discussed, which includes compounds with tert-butyl groups and hydroxypropyl side chains . These structural features are relevant to the compound of interest and can inform the analysis of its molecular structure.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, depending on their functional groups and substitution patterns. The papers provided do not directly discuss the chemical reactions of "1-(Tert-butyl)-3-(2-hydroxy-3-phenylpropyl)urea," but they do mention the synthesis of related compounds and their reactivity. For example, the synthesis of urea derivatives as p38 MAPK inhibitors involves a Claisen thermal rearrangement as a key step . This indicates that urea derivatives can be synthesized through complex reaction pathways and may exhibit diverse reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of tert-butyl groups and hydroxypropyl side chains can affect properties such as solubility, hydrogen bonding, and aggregation behavior in solution. The study of the effect of urea on TBA aggregation in aqueous solutions provides insights into how urea can interact with hydrophobic moieties and influence hydrophobic interactions . Additionally, the identification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid as a urinary biomarker suggests that tert-butyl-containing compounds can be metabolized and detected in biological systems .

科学研究应用

自由基清除和心血管保护

对与1-(叔丁基)-3-(2-羟基-3-苯基丙基)脲结构相似的化合物的研究表明具有显著的自由基清除性质。研究已经探讨了这些化合物对动物模型中心肌梗死大小的影响。例如,具有相关结构的T-0970化合物已被证明通过清除自由基有效地减少兔子心肌梗死面积,突显了其在保护心血管疾病方面的潜力(Hashimoto et al., 2001)。

环境降解和光降解

另一个感兴趣的领域是相关脲化合物的环境行为,例如二氟乙硫脲,在阳光下会发生光降解。这个过程会导致产生类似1-叔丁基-3-(2,6-二异丙基-4-苯氧基苯基)-碳二亚胺和1-叔丁基-3-(2,6-二异丙基-4-苯氧基苯基)脲的产物。这些研究为这些化学品的环境命运和降解途径提供了宝贵的见解,这对评估它们的生态影响至关重要(Keum et al., 2002)。

癌症研究和治疗潜力

在癌症研究中,已经确定某些脲衍生物作为eIF2α激酶血红素调节抑制剂的有效激活剂,显示出在抑制癌细胞增殖方面具有显著潜力。这一研究领域为定向抗癌疗法的开发开辟了新途径,突显了脲化合物在药物化学中的多功能性(Denoyelle et al., 2012)。

分子识别和络合

脲衍生物也已被探索其通过氢键与其他分子形成络合物的能力。这种性质对于设计分子受体和传感器特别有趣。例如,含有脲官能团的脲基卡利克斯[5]芳烃已被证明能够有效地结合ω-氨基酸和生物胺,突显了它们在分子识别和传感技术中的潜在应用(Ballistreri et al., 2003)。

属性

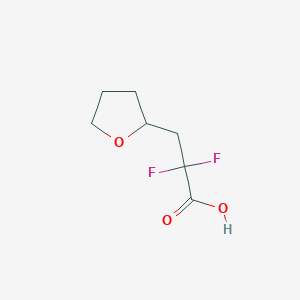

IUPAC Name |

1-tert-butyl-3-(2-hydroxy-3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)16-13(18)15-10-12(17)9-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXUCIXNSXWTPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC(CC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)

![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)

![N-(2-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2507005.png)

![2-Chloro-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2507006.png)

![4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2507016.png)

![2-(1H-indol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2507017.png)